molecular formula C8H10ClN3O2S B1462000 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1036617-22-7

3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B1462000
CAS No.: 1036617-22-7
M. Wt: 247.7 g/mol
InChI Key: WRTYLWZXGMRGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide consists of a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyridazine ring is substituted at the 3-position with an amino group and at the 6-position with a chlorine atom.

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Tetrahydrothiophene derivatives, including compounds similar to "3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide," are utilized in synthesizing biologically active heterocycles. These derivatives serve as building blocks in the chemical synthesis of various biologically relevant molecules, showcasing their versatility in synthetic chemistry applications (Zarovnaya, Dul’nev, & Palchikov, 2015).

  • Research on pyridazine derivatives emphasizes their role in the development of corrosion inhibitors for metals, highlighting their potential in material science and engineering. Their ability to form protective layers on metal surfaces is crucial for preventing corrosion in industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).

Medicinal Chemistry and Biological Activity

  • Pyridazine and tetrahydrothiophene scaffolds are integral in designing compounds with significant biological activities, including analgesic, antitumor, and antimicrobial effects. These compounds are studied for their potential in treating various diseases and conditions, underscoring the importance of such derivatives in medicinal chemistry (Aggarwal, Kaushik, Kumar, & Saini, 2020).

  • The structural and electronic properties of pyridazine derivatives are explored through synthesis and computational studies, contributing to our understanding of their reactivity and interaction with biological targets. This research is foundational in drug design, where the electronic properties of molecules can influence their pharmacological profile (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Mechanism of Action

The mechanism of action of 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide is not specified in the search results. As it is primarily used for research, its biological activity may depend on the specific context of the study.

Safety and Hazards

3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2S/c9-7-1-2-8(12-11-7)10-6-3-4-15(13,14)5-6/h1-2,6H,3-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTYLWZXGMRGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide
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3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide
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3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide
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3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide
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3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide
Reactant of Route 6
3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide

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